REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](=O)[CH2:11][CH2:12][C:13](=O)[CH3:14]>>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([N:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]2[CH3:9])[N:7]=1
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Name
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|
Quantity
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20 g
|
Type
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reactant
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Smiles
|
ClC1=CC=CC(=N1)N
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Name
|
|
Quantity
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18.3 mL
|
Type
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reactant
|
Smiles
|
CC(CCC(C)=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClC1=NC(=CC=C1)N1C(=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |